2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)-
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Overview
Description
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)-, also known as BET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, such as material science, environmental engineering, and biomedical research. BET is a sulfur-containing compound that belongs to the family of benzothiazoles, which are widely used in the synthesis of organic compounds.
Mechanism of Action
The mechanism of action of 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- is not fully understood, but it is believed to involve the interaction with cellular targets, such as enzymes and receptors. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been shown to inhibit the activity of certain enzymes, such as topoisomerase and histone acetyltransferase, which are involved in DNA replication and gene expression, respectively. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has also been shown to bind to certain receptors, such as the androgen receptor and the estrogen receptor, which are involved in hormone signaling.
Biochemical and Physiological Effects:
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been reported to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In bacterial cells, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been reported to inhibit the growth and biofilm formation of certain strains of bacteria, such as Staphylococcus aureus. In inflammatory cells, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has several advantages for lab experiments, such as its high purity and stability, which make it suitable for various analytical techniques, such as NMR and mass spectrometry. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- is also commercially available, which makes it easy to obtain for research purposes. However, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has some limitations, such as its low solubility in water, which can affect its bioavailability and toxicity. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- also has a short half-life in vivo, which can limit its therapeutic potential.
Future Directions
There are several future directions for the research on 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)-. One direction is to investigate the structure-activity relationship of 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- and its analogs, which can help to identify more potent and selective compounds for specific applications. Another direction is to explore the pharmacokinetics and pharmacodynamics of 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- in vivo, which can provide insights into its therapeutic potential and safety profile. Additionally, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- can be used as a starting material for the synthesis of novel compounds with diverse biological activities.
Scientific Research Applications
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been investigated for its potential applications in various fields of research. In material science, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been used as a building block for the synthesis of functionalized polymers and dendrimers. In environmental engineering, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been explored as a chelating agent for heavy metal removal from contaminated water. In biomedical research, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been studied for its anticancer, antimicrobial, and anti-inflammatory activities.
properties
CAS RN |
105254-85-1 |
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Product Name |
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- |
Molecular Formula |
C24H40N2S2 |
Molecular Weight |
420.7 g/mol |
IUPAC Name |
3-[[bis(2-ethylhexyl)amino]methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C24H40N2S2/c1-5-9-13-20(7-3)17-25(18-21(8-4)14-10-6-2)19-26-22-15-11-12-16-23(22)28-24(26)27/h11-12,15-16,20-21H,5-10,13-14,17-19H2,1-4H3 |
InChI Key |
RDGUHQJBFKFPRI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CN(CC(CC)CCCC)CN1C2=CC=CC=C2SC1=S |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)CN1C2=CC=CC=C2SC1=S |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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